

preventing RNA degradation during DNA extraction with chloroform

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloroform Isoamyl Alcohol*

Cat. No.: *B7800040*

[Get Quote](#)

Technical Support Center: DNA Extraction with Chloroform

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent RNA degradation and other common issues during DNA extraction using the chloroform method.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during DNA extraction?

A1: The primary cause of RNA degradation is the presence of ribonucleases (RNases), which are ubiquitous enzymes that break down RNA.[\[1\]](#)[\[2\]](#) RNases can be introduced from the sample itself, from the researcher (e.g., skin cells), or from contaminated lab equipment and reagents.[\[2\]](#)

Q2: How does the acid guanidinium thiocyanate-phenol-chloroform (AGPC) method protect RNA from degradation?

A2: The AGPC method employs a solution containing guanidinium thiocyanate, a powerful chaotropic agent that denatures proteins, including RNases, thereby inactivating them and

protecting the RNA.[3] Phenol also denatures proteins, while chloroform enhances the separation of the aqueous and organic phases.[3]

Q3: What is the role of pH in separating RNA from DNA during phenol-chloroform extraction?

A3: The pH of the aqueous phase is a critical determinant for the differential partitioning of RNA and DNA.[4][5] At an acidic pH (around 4-5), DNA is denatured and partitions into the organic phase and the interphase, while RNA, being more polar due to its 2'-hydroxyl group, remains in the upper aqueous phase.[3] At a neutral or slightly alkaline pH (7-8), both DNA and RNA will be found in the aqueous phase.[3][6]

Q4: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?

A4: A low A260/280 ratio typically indicates protein contamination. This can happen if an insufficient volume of the lysis reagent was used for the amount of starting material, or if there was incomplete homogenization. To improve the ratio, you can perform an additional phenol-chloroform extraction or re-precipitate the nucleic acid.

Q5: My A260/230 ratio is low. What are the common causes and how can I improve it?

A5: A low A260/230 ratio often points to contamination with organic compounds or salts, such as phenol, guanidine thiocyanate, or ethanol, which absorb light at around 230 nm.[7][8] To improve this ratio, ensure all residual ethanol from wash steps is removed before eluting the DNA. Additional wash steps with 75% ethanol can also help remove salt contamination.[1][9]

Troubleshooting Guides

Issue 1: RNA Degradation (Smeared Bands on a Gel)

Possible Cause	Recommended Solution
RNase Contamination	Use RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. Work in a designated clean area. Consider adding an RNase inhibitor to your lysis buffer. [1]
Improper Sample Handling	Process fresh samples immediately or flash-freeze them in liquid nitrogen and store at -80°C. For tissues, use a stabilizing solution like RNAlater. [1]
Incorrect Lysis Buffer Composition	Ensure the lysis buffer contains a strong denaturing agent like guanidinium thiocyanate to inactivate endogenous RNases. [3]
High Temperature During Homogenization	Homogenize samples on ice to prevent heat-induced RNA degradation.

Issue 2: DNA Contamination in RNA Preparations

Possible Cause	Recommended Solution
Incorrect pH of Phenol	Ensure the phenol solution is equilibrated to an acidic pH (4-5) for selective partitioning of DNA into the organic phase.[3][6]
Incomplete Phase Separation	After adding chloroform, ensure vigorous mixing followed by adequate centrifugation to achieve a clear separation of the aqueous, interphase, and organic layers.
Careless Pipetting of Aqueous Phase	Carefully aspirate the upper aqueous phase without disturbing the interphase where genomic DNA is often located. Leave a small amount of the aqueous phase behind to avoid contamination.
Excessive Starting Material	Overloading the extraction with too much starting material can lead to inefficient partitioning and carryover of DNA. Reduce the amount of tissue or cells used.

Issue 3: Low Yield of Nucleic Acids

Possible Cause	Recommended Solution
Incomplete Cell Lysis	Ensure thorough homogenization of the sample to completely disrupt cells and release the nucleic acids.
Incorrect Phase Separation	If the incorrect phase is collected, the desired nucleic acid will be lost. Remember that the aqueous phase containing RNA/DNA is the top layer.
Over-drying of the Pellet	After precipitation, do not over-dry the nucleic acid pellet as this can make it difficult to resuspend. Air-dry briefly until the pellet is translucent.
Insufficient Elution Volume	Use an adequate volume of elution buffer and allow sufficient incubation time to ensure the complete resuspension of the nucleic acid pellet.

Data Presentation

Table 1: Illustrative Effect of pH on Nucleic Acid Partitioning

Note: These values are illustrative to demonstrate the principle of pH-dependent partitioning. Actual partition coefficients can vary based on experimental conditions.

pH of Aqueous Phase	Approximate % DNA in Aqueous Phase	Approximate % RNA in Aqueous Phase
4.5	< 10%	> 90%
6.0	~ 50%	> 95%
7.5	> 90%	> 95%
8.0	> 95%	> 95%

Table 2: Common Contaminants and Their Effect on Purity Ratios

Contaminant	Effect on A260/280	Effect on A260/230
Protein	Decreased (< 1.8)	Minimal
Phenol	Decreased	Significantly Decreased
Guanidine Salts	Normal	Significantly Decreased ^{[1][7]}
Ethanol	Normal	Decreased

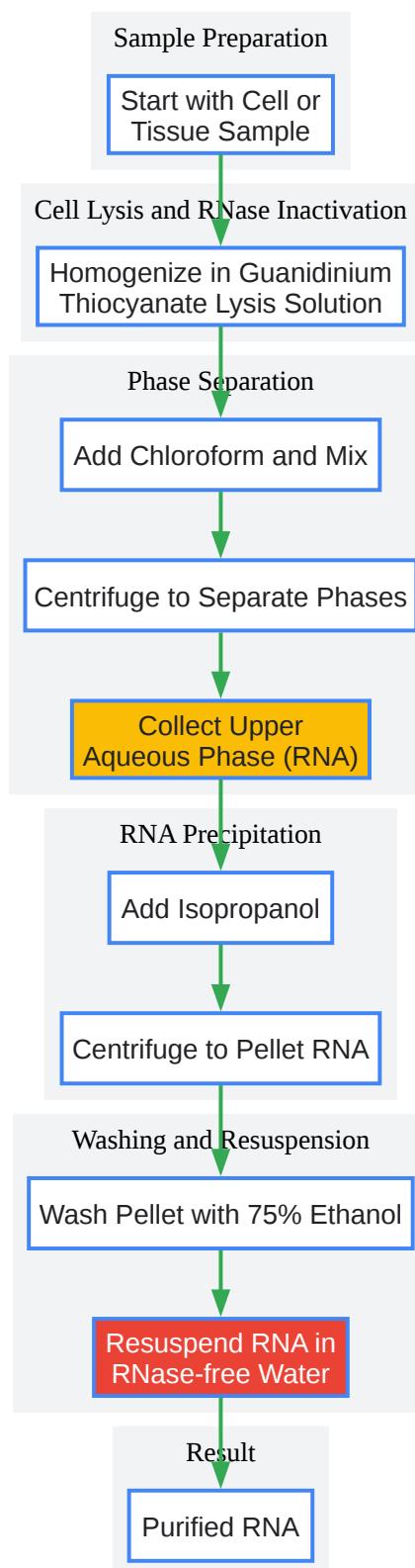
Experimental Protocols

Protocol: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction

This protocol is a standard method for the isolation of total RNA, adapted from the principles described by Chomczynski and Sacchi.

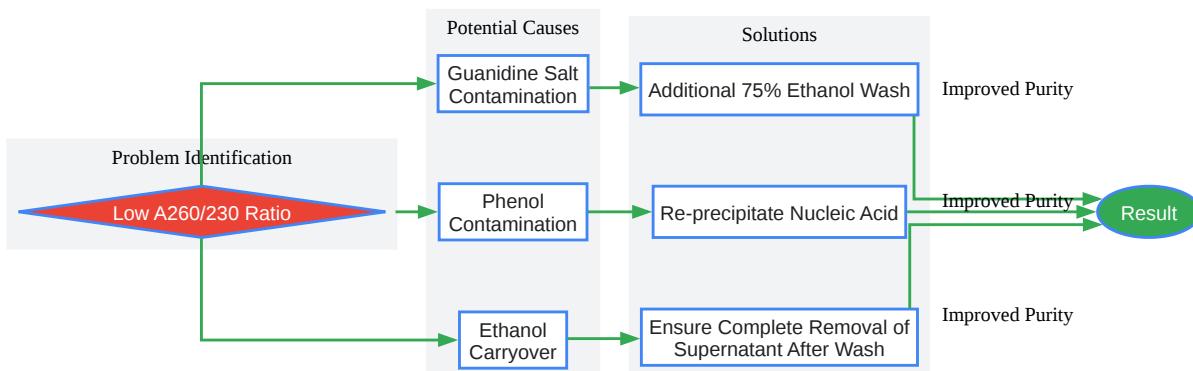
Materials:

- Tissue or cell sample
- Guanidinium thiocyanate-based lysis solution (e.g., TRIzol)
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water


Procedure:

- Homogenization: Homogenize the sample in the guanidinium thiocyanate-based lysis solution. For tissues, use 1 mL of lysis solution per 50-100 mg of tissue. For cells, use 1 mL per 5-10 x 10⁶ cells.
- Phase Separation:

- Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of lysis solution used.
- Cap the tube securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase.


- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a fresh tube.
 - Add 0.5 mL of isopropanol per 1 mL of lysis solution originally used.
 - Mix gently by inverting and incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a white pellet at the bottom of the tube.
- RNA Wash:
 - Carefully decant the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol.
 - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension:
 - Decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for AGPC DNA extraction.

[Click to download full resolution via product page](#)

Caption: Troubleshooting low A260/230 ratios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bitesizebio.com [bitesizebio.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]

- 7. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 8. dna.uga.edu [dna.uga.edu]
- 9. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [preventing RNA degradation during DNA extraction with chloroform]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7800040#preventing-rna-degradation-during-dna-extraction-with-chloroform>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com